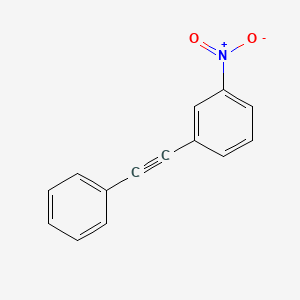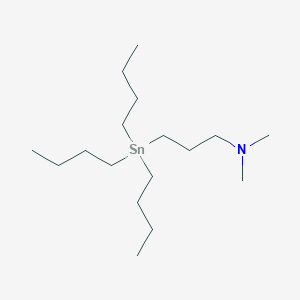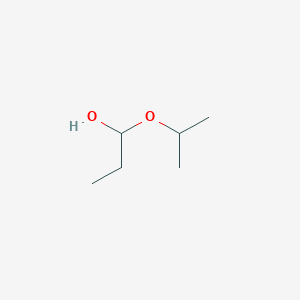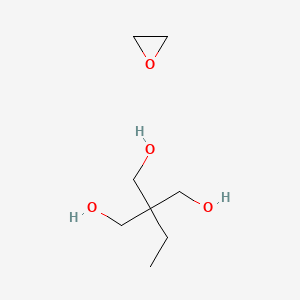
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane
概要
説明
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane is a trifunctional aliphatic glycidyl ether epoxide monomer mainly used as a crosslinking agent which provides chemical and mechanical resistance . It is used in the synthesis of azidated trimethylolpropane triglycidyl ether for the preparation of polyether polyol based hyperbranched polyurethanes .
Synthesis Analysis
This compound is used in the synthesis of azidated trimethylolpropane triglycidyl ether for the preparation of polyether polyol based hyperbranched polyurethanes . It can be coated on polycarbonated chips for improving chemical resistance from different organic solvents .Chemical Reactions Analysis
This compound acts as a crosslinking agent, providing chemical and mechanical resistance . It is used in the synthesis of azidated trimethylolpropane triglycidyl ether for the preparation of polyether polyol based hyperbranched polyurethanes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a vapor pressure of less than 0.1 hPa at 50 °C, a melting point of 58 °C, a flash point of 179 °C (DIN 51758), and a bulk density of 700 kg/m3 . It is a solid at room temperature .Safety and Hazards
特性
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3.C2H4O/c1-2-6(3-7,4-8)5-9;1-2-3-1/h7-9H,2-5H2,1H3;1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSROEZYGRKHVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)CO.C1CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29860-47-7 | |
| Details | Compound: 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29860-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29860-47-7 | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

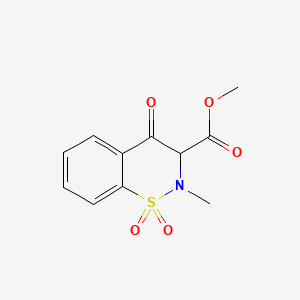

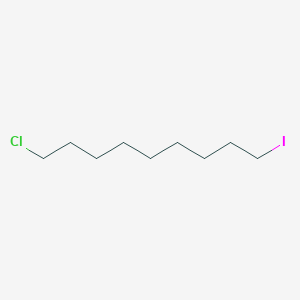


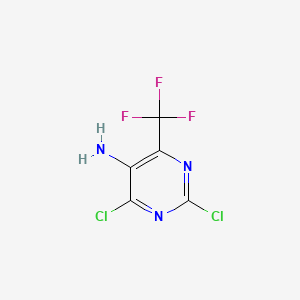
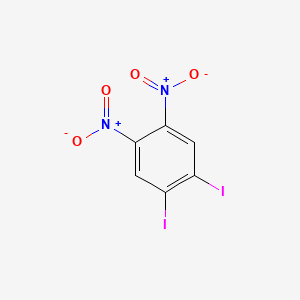
![3-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B3050867.png)
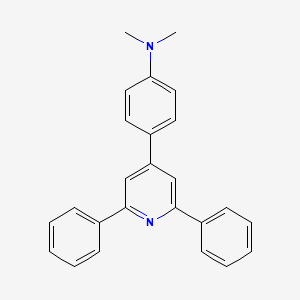
![3-[(4-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3050872.png)
